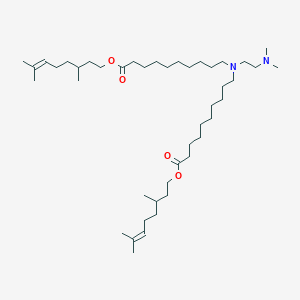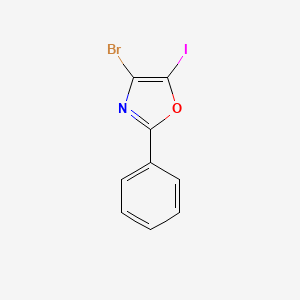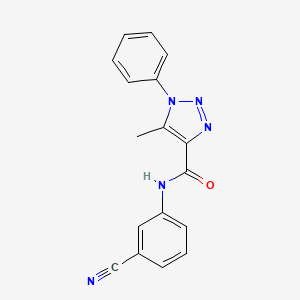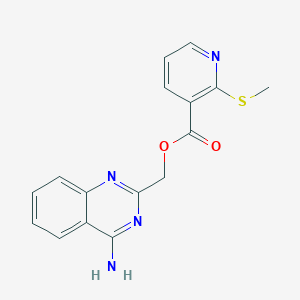
Bis(3,7-dimethyloct-6-en-1-yl) 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3,7-dimethyloct-6-en-1-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is a complex organic compound characterized by its unique molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,7-dimethyloct-6-en-1-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) typically involves esterification reactions. One common method involves the reaction of 3,7-dimethyloct-6-en-1-yl alcohol with decanoic acid in the presence of an acid catalyst to form the ester linkage . The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3,7-dimethyloct-6-en-1-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Bis(3,7-dimethyloct-6-en-1-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bis(3,7-dimethyloct-6-en-1-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves its interaction with specific molecular targets. The compound’s amphiphilic nature allows it to interact with lipid membranes, potentially disrupting their integrity and leading to antimicrobial effects. Additionally, its ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,7-Dimethyloct-6-en-1-yl dodecanoate
- 3,7-Dimethyloct-6-en-1-yl heptanoate
- 3,7-Dimethyloct-6-en-1-yl palmitate
Uniqueness
Compared to similar compounds, Bis(3,7-dimethyloct-6-en-1-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) stands out due to its dual ester groups and the presence of a dimethylaminoethyl moiety. This unique structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C44H84N2O4 |
|---|---|
Poids moléculaire |
705.1 g/mol |
Nom IUPAC |
3,7-dimethyloct-6-enyl 10-[2-(dimethylamino)ethyl-[10-(3,7-dimethyloct-6-enoxy)-10-oxodecyl]amino]decanoate |
InChI |
InChI=1S/C44H84N2O4/c1-39(2)25-23-27-41(5)31-37-49-43(47)29-19-15-11-9-13-17-21-33-46(36-35-45(7)8)34-22-18-14-10-12-16-20-30-44(48)50-38-32-42(6)28-24-26-40(3)4/h25-26,41-42H,9-24,27-38H2,1-8H3 |
Clé InChI |
GFUHQCMIFQXUTR-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C(C)C)CCOC(=O)CCCCCCCCCN(CCCCCCCCCC(=O)OCCC(C)CCC=C(C)C)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[6-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362224.png)

![N-(2-Methylbenzo[d]thiazol-6-yl)-2-(methylthio)nicotinamide](/img/structure/B13362237.png)
![6-(4-Methoxybenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362243.png)
![N-(4-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362249.png)
![3-[(Propylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362253.png)
![3-[2-(Benzyloxy)-5-bromophenyl]acrylamide](/img/structure/B13362260.png)

![2-Hydroxy-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B13362266.png)

![methyl 3-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate](/img/structure/B13362280.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B13362296.png)
